[(1-Ethyl-1H-pyrazol-5-yl)methyl](furan-2-ylmethyl)amine
Description
(1-Ethyl-1H-pyrazol-5-yl)methylamine is a secondary amine featuring a pyrazole and furan heterocyclic framework. The pyrazole moiety is substituted with an ethyl group at the N1 position, while the furan ring is linked via a methylene group to the amine. This compound is of interest due to its structural similarity to bioactive molecules, particularly antimicrobial agents . Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol (calculated from constituent atoms).
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H15N3O/c1-2-14-10(5-6-13-14)8-12-9-11-4-3-7-15-11/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
KDSBQMMMMKYZQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with furan-2-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-5-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
(1-Ethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their properties:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| (1-Ethyl-1H-pyrazol-5-yl)methylamine | Ethyl-pyrazole, furan-methyl | C₁₁H₁₅N₃O | 205.26 | Secondary amine; pyrazole-furan hybrid | |
| 1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) | Chlorophenyl, tetrazole | C₁₃H₁₂ClN₅O | 297.72 | Tetrazole core; high antimicrobial activity; crystallizes in space group P21/c | |
| [2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine | Dimethoxyphenyl, ethyl-pyrazole | C₁₅H₂₁N₃O₂ | 275.35 | Aromatic methoxy groups; enhanced lipophilicity | |
| (2,2-Difluoroethyl)(furan-2-ylmethyl)amine | Difluoroethyl, furan-methyl | C₇H₉F₂NO | 161.15 | Fluorinated alkyl chain; simpler structure | |
| 2-(Furan-2-ylmethyl)pyrazol-3-amine | Furan-methyl, pyrazole-amine | C₈H₁₀N₃O | 164.19 | Primary amine; potential precursor for drug synthesis |
Key Observations:
- Pyrazole vs. Tetrazole : Compound 8a (tetrazole derivative) exhibits higher molecular weight and antimicrobial activity compared to pyrazole-based analogs, likely due to the electron-deficient tetrazole ring enhancing binding interactions .
- Fluorination : The difluoroethyl substituent in introduces electronegativity, which may alter metabolic stability and receptor affinity .
Biological Activity
The compound (1-Ethyl-1H-pyrazol-5-yl)methylamine (CAS: 613676-55-4) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various research studies.
Chemical Structure
The molecular formula of (1-Ethyl-1H-pyrazol-5-yl)methylamine is , indicating the presence of a pyrazole ring and a furan moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, certain pyrazole compounds have been shown to exhibit significant inhibitory effects on various cancer cell lines by targeting key proteins involved in tumor progression, such as BRAF(V600E) and EGFR . While specific data on (1-Ethyl-1H-pyrazol-5-yl)methylamine is limited, its structural similarities to other active pyrazole derivatives suggest potential antitumor efficacy.
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies indicate that certain compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This mechanism may be relevant for (1-Ethyl-1H-pyrazol-5-yl)methylamine, as the presence of the furan group might enhance its interaction with inflammatory pathways.
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been extensively documented. For example, compounds similar to (1-Ethyl-1H-pyrazol-5-yl)methylamine have demonstrated efficacy against various bacterial strains by disrupting cell membrane integrity, leading to cell lysis . The furan moiety may contribute to this activity through its ability to form reactive intermediates.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:
- Substituent Position : The position of substituents on the pyrazole ring can significantly affect biological interactions.
- Functional Groups : The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and binding affinity to target proteins.
| Property | Effect on Activity |
|---|---|
| Substituent Position | Influences binding affinity |
| Electron Density | Affects reactivity with biological targets |
| Hydrogen Bonding Potential | Enhances interaction with biomolecules |
Case Studies
- Anticancer Screening : In a study evaluating various pyrazole derivatives, compounds were tested against breast and colon cancer cell lines. Although direct data on (1-Ethyl-1H-pyrazol-5-yl)methylamine was not available, structurally related compounds showed significant antiproliferative effects .
- Anti-inflammatory Testing : Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives, revealing that specific compounds inhibited LPS-induced NO production in macrophages. This suggests that (1-Ethyl-1H-pyrazol-5-yl)methylamine may possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
